molecular formula C25H40O4 B14486959 Bis(2-ethylhexyl) phenylpropanedioate CAS No. 67201-36-9

Bis(2-ethylhexyl) phenylpropanedioate

Cat. No.: B14486959
CAS No.: 67201-36-9
M. Wt: 404.6 g/mol
InChI Key: DZCYKCBCCNGYRM-UHFFFAOYSA-N
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Description

However, extensive data is available for Bis(2-ethylhexyl) phthalate (DEHP) (CAS 117-81-7), a structurally related plasticizer.

Bis(2-ethylhexyl) phthalate (DEHP) is a high-molecular-weight phthalate ester widely used as a plasticizer in polyvinyl chloride (PVC) products. It is characterized by its low volatility, compatibility with polymers, and cost-effectiveness. However, DEHP has been extensively studied for its endocrine-disrupting (ED) properties and environmental persistence, leading to regulatory restrictions in consumer products .

Properties

CAS No.

67201-36-9

Molecular Formula

C25H40O4

Molecular Weight

404.6 g/mol

IUPAC Name

bis(2-ethylhexyl) 2-phenylpropanedioate

InChI

InChI=1S/C25H40O4/c1-5-9-14-20(7-3)18-28-24(26)23(22-16-12-11-13-17-22)25(27)29-19-21(8-4)15-10-6-2/h11-13,16-17,20-21,23H,5-10,14-15,18-19H2,1-4H3

InChI Key

DZCYKCBCCNGYRM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C(C1=CC=CC=C1)C(=O)OCC(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethylhexyl) phenylpropanedioate typically involves the esterification of phenylpropanedioic acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) phenylpropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Phenylpropanedioic acid derivatives.

    Reduction: 2-ethylhexanol derivatives.

    Substitution: Brominated or nitrated phenylpropanedioate derivatives.

Scientific Research Applications

Bis(2-ethylhexyl) phenylpropanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility of materials.

    Biology: Investigated for its potential effects on cellular processes and as a model compound in toxicological studies.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of flexible PVC products, adhesives, and coatings

Mechanism of Action

The mechanism of action of Bis(2-ethylhexyl) phenylpropanedioate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It may also interact with specific proteins, affecting their function and signaling pathways. Key molecular targets include peroxisome proliferator-activated receptors (PPARs) and enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Research Findings and Regulatory Implications

  • Endocrine Disruption : DEHP and BPA are prioritized in ED screening due to robust in vivo evidence, whereas DINP/DIDP require further study .
  • Substitution Trends : DINP and DIDP are increasingly adopted as DEHP alternatives in toys and medical devices, though their long-term safety remains debated .
  • Environmental Monitoring : DEHP’s prevalence in Portland Harbor sediments (75–91 µg/kg) highlights its persistence despite regulatory action .

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